molecular formula C12H10O3S B1275121 5-[(Phenylthio)methyl]-2-furoic acid CAS No. 79504-96-4

5-[(Phenylthio)methyl]-2-furoic acid

Cat. No. B1275121
CAS RN: 79504-96-4
M. Wt: 234.27 g/mol
InChI Key: VCYCOVZXZLKXFK-UHFFFAOYSA-N
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Description

5-[(Phenylthio)methyl]-2-furoic acid is a compound that is part of a broader class of furan derivatives, which have been the subject of various studies due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. While the specific compound of interest is not directly studied in the provided papers, related compounds and their reactions provide valuable insights into the behavior and characteristics that might be extrapolated to 5-[(Phenylthio)methyl]-2-furoic acid.

Synthesis Analysis

The synthesis of furan derivatives can be approached through various methods. For instance, the electrochemical oxidation of 5-hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA) in acidic media has been demonstrated, which offers a pathway for converting HMF into valuable furan-based chemicals without the need for pH adjustment for product separation . Additionally, controlled Birch reduction followed by esterification has been used to synthesize 5-substituted-2,5-dihydro-2-furoic acids, indicating that reductive methods can be applied to furan derivatives with various substituents . These methods could potentially be adapted for the synthesis of 5-[(Phenylthio)methyl]-2-furoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of furan derivatives can significantly influence their physical, chemical, and biological properties. For example, the analysis of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate provided structural data that can be useful for understanding the behavior of similar furan compounds10. The presence of substituents on the furan ring, such as phenylthio groups, can affect the electron distribution and reactivity of the molecule, which can be inferred from spectroscopic data and crystal structure analyses.

Chemical Reactions Analysis

Furan derivatives can undergo a variety of chemical reactions. A surprising reaction involving 5-(phenylthio)pent-2-en-4-inal with HCl resulted in a furan compound with a bis(phenylthio)methyl substituent, which suggests that 5-[(Phenylthio)methyl]-2-furoic acid could also participate in unexpected reactions under acidic conditions . Moreover, the reactivity of the furanone ring in antifungal compounds indicates that the furan core structure is amenable to functionalization, which could be relevant for the modification of 5-[(Phenylthio)methyl]-2-furoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structures. For instance, the presence of alkyl or aryl groups on the furan ring can lead to different physical properties, such as solubility and melting points, as well as chemical properties like reactivity and stability . The hypolipidemic activity of certain alkyloxyarylcarboxylic acids, which include furan derivatives, demonstrates the potential biological activity of these compounds . The metabolic engineering of microorganisms for the production of FDCA from HMF also highlights the biotechnological relevance of furan derivatives .

Scientific Research Applications

Carboxylation and Fragmentation Studies

  • Research by Zawadzki, Luxford, and Kočišek (2020) focused on the impact of carboxylation on the fragmentation of furan, specifically examining molecules like 2-furoic acid. They found that carboxylation can transform nondissociative resonances in the furan ring into dissociative ones, influencing the stability of the furan ring. This study is crucial for understanding the fundamental chemistry of furan derivatives like 5-[(Phenylthio)methyl]-2-furoic acid (Zawadzki, Luxford, & Kočišek, 2020).

Chromatographic Analysis Techniques

  • Nozal et al. (2001) developed a high-performance liquid chromatographic method for analyzing compounds including 2-furoic acid. This methodology can be applied to detect and quantify similar furan derivatives in various samples, including honey (Nozal, Bernal, Toribio, Jiménez, & Martín, 2001).

Biocatalytic Production and Polymer Applications

  • Yuan et al. (2019) discussed the biocatalytic production of 2,5-furandicarboxylic acid (FDCA) from chemicals like 2-furoic acid. This process is significant for producing bio-based polymers, offering a sustainable alternative to petroleum-derived materials (Yuan, Liu, Du, Liu, Wang, & Liu, 2019).

Surprising Chemical Reactions

  • A study by Neuenschwander and Bacilieri (2000) revealed unexpected chemical reactions of compounds similar to 5-[(Phenylthio)methyl]-2-furoic acid, demonstrating unique mechanisms that can occur in furan derivatives (Neuenschwander & Bacilieri, 2000).

Biomass Utilization and Conversion Processes

  • Zhang, Lan, Chen, Yin, and Li (2017) explored the conversion of furoic acid into valuable chemicals for biomass utilization, demonstrating the potential of furan derivatives in sustainable industrial applications (Zhang, Lan, Chen, Yin, & Li, 2017).

properties

IUPAC Name

5-(phenylsulfanylmethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3S/c13-12(14)11-7-6-9(15-11)8-16-10-4-2-1-3-5-10/h1-7H,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYCOVZXZLKXFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405148
Record name 5-[(phenylthio)methyl]-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(Phenylthio)methyl]-2-furoic acid

CAS RN

79504-96-4
Record name 5-[(phenylthio)methyl]-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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